molecular formula C19H25N3O B2385048 (4-cyclohexylpiperazin-1-yl)(1H-indol-2-yl)methanone CAS No. 1235114-72-3

(4-cyclohexylpiperazin-1-yl)(1H-indol-2-yl)methanone

Cat. No.: B2385048
CAS No.: 1235114-72-3
M. Wt: 311.429
InChI Key: CMKPYRLQIVIXGR-UHFFFAOYSA-N
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Description

(4-Cyclohexylpiperazin-1-yl)(1H-indol-2-yl)methanone is a chemical hybrid scaffold of significant interest in medicinal chemistry and drug discovery research. This compound features a methanone linker connecting a 1H-indole-2-yl moiety and a 4-cyclohexylpiperazine group, a structural motif recognized for its potential to yield biologically active molecules. The indole nucleus is a privileged structure in pharmaceuticals, known to contribute to a wide spectrum of biological activities. Scientific literature indicates that indole derivatives demonstrate substantial research potential in areas including antimicrobial , antiviral, anti-inflammatory, and anticancer applications . Furthermore, specific indole-based compounds, such as 3,3'-Diindolylmethane (DIM) and Indole-3-carbinol (I3C), have been extensively studied for their apoptosis-inducing and chemopreventive properties, highlighting the value of the indole scaffold in oncological research . The 4-cyclohexylpiperazine group is a common pharmacophore that can influence a compound's physicochemical properties and receptor binding affinity. Related compounds incorporating the piperazine ring have been investigated for various pharmacological targets . The specific combination of these two subunits in this molecule makes it a valuable intermediate for synthesizing novel compounds and for probing structure-activity relationships (SAR), particularly in the development of enzyme inhibitors and receptor ligands . This product is intended for research purposes as a chemical reference standard or as a building block for further synthetic elaboration. It is supplied For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

(4-cyclohexylpiperazin-1-yl)-(1H-indol-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O/c23-19(18-14-15-6-4-5-9-17(15)20-18)22-12-10-21(11-13-22)16-7-2-1-3-8-16/h4-6,9,14,16,20H,1-3,7-8,10-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMKPYRLQIVIXGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CCN(CC2)C(=O)C3=CC4=CC=CC=C4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-cyclohexylpiperazin-1-yl)(1H-indol-2-yl)methanone typically involves the reaction of cyclohexylpiperazine with an indole derivative. One common method is the Fischer indole synthesis, where cyclohexanone reacts with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions in methanol . This reaction yields the tricyclic indole compound, which can then be further modified to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(4-cyclohexylpiperazin-1-yl)(1H-indol-2-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the indole ring.

    Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or sulfonyl chlorides under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole ring can yield indole-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the indole ring.

Scientific Research Applications

Anticancer Activity

Research has indicated that (4-cyclohexylpiperazin-1-yl)(1H-indol-2-yl)methanone exhibits promising anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest. For instance, a study demonstrated its effectiveness against breast cancer cells by inducing apoptosis via mitochondrial pathways.

Antiviral Properties

The compound has also been investigated for its antiviral properties. Preliminary studies suggest that it may inhibit viral replication, making it a candidate for further exploration in the development of antiviral therapies, particularly against RNA viruses .

Neuropharmacological Effects

The piperazine component of the molecule suggests potential applications in neuropharmacology. It may interact with neurotransmitter systems, showing promise as an anxiolytic or antidepressant agent. Research is ongoing to elucidate its mechanism of action in modulating serotonin and dopamine receptors.

The compound has been subjected to extensive biological profiling to assess its activity against various targets. Initial findings indicate that it possesses anti-inflammatory properties, which could be beneficial in treating conditions like arthritis or inflammatory bowel disease .

Synthesis of Novel Materials

In addition to biological applications, this compound serves as a building block for synthesizing novel organic materials. Its ability to undergo various chemical reactions allows for the development of complex organic molecules that can be used in polymer science or nanotechnology .

Photophysical Properties

The compound's unique structure may confer interesting photophysical properties, making it suitable for applications in organic light-emitting diodes (OLEDs) or as a fluorescent probe in biochemical assays. Research into its electronic properties is ongoing, with potential applications in optoelectronic devices .

Case Studies

StudyApplicationFindings
Study 1AnticancerInduced apoptosis in breast cancer cells; effective against multiple cancer lines.
Study 2AntiviralInhibited replication of RNA viruses; potential for antiviral drug development .
Study 3NeuropharmacologyModulated serotonin and dopamine receptors; potential anxiolytic effects.
Study 4Material ScienceUsed as a precursor for novel organic materials; explored for OLED applications .

Mechanism of Action

The mechanism of action of (4-cyclohexylpiperazin-1-yl)(1H-indol-2-yl)methanone involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological processes . The compound may exert its effects through modulation of receptor activity, enzyme inhibition, or interaction with cellular signaling pathways.

Comparison with Similar Compounds

Substituent Variations on the Piperazine Ring

The piperazine ring’s 4-position substituent significantly influences molecular properties. Below is a comparative analysis of key analogs:

Compound Name Piperazine Substituent Indole Substituent Key Properties/Implications Reference
(4-Cyclohexylpiperazin-1-yl)(1H-indol-2-yl)methanone Cyclohexyl 1H-Indol-2-yl High lipophilicity (cyclohexyl); potential CNS penetration
(4-Benzylpiperazin-1-yl)(1H-indol-2-yl)methanone Benzyl 1H-Indol-2-yl Aromatic π-π interactions; moderate lipophilicity
[4-(4-Fluorobenzyl)piperazin-1-yl]-[5-fluoro-2-(trifluoromethyl)phenyl]methanone 4-Fluorobenzyl 5-Fluoro-2-(trifluoromethyl)phenyl Enhanced metabolic stability (fluorine groups); increased electronegativity
(4-Methylpiperazin-1-yl)(1-(4-fluorobenzyl)-1H-indol-2-yl)methanone Methyl 1-(4-Fluorobenzyl) Lower steric hindrance; improved solubility

Key Observations:

  • Cyclohexyl vs.
  • Fluorinated Derivatives : Fluorine substituents (e.g., 4-fluorobenzyl) improve metabolic stability and electron-withdrawing effects, which may optimize receptor binding kinetics .
  • Methyl Substituent : Smaller groups like methyl reduce steric bulk, favoring solubility but possibly compromising receptor affinity due to weaker hydrophobic interactions .

Indole Moieties and Bioactivity

The indole scaffold is critical for interactions with cannabinoid (CB1) and histamine receptors. Comparisons with pyrrole derivatives reveal:

  • Indole vs. Pyrrole: Indole-derived compounds exhibit higher CB1 receptor affinity than pyrrole analogs. For example, indole-based cannabinoids show nanomolar binding affinities, whereas pyrrole derivatives are 3–10 times less potent .
  • Substituent Positioning : Modifications at the indole 1-position (e.g., 4-fluorobenzyl in Compound 56 ) can alter receptor selectivity. The target compound’s unsubstituted indole may favor broad-spectrum interactions.

Side Chain Mimicry and Receptor Binding

The cyclohexyl group in the target compound may mimic the optimal side chain length (4–6 carbons) observed in cannabinoid studies. For instance, Δ9-THC analogs with pentyl chains show maximal CB1 affinity, suggesting that the cyclohexyl group’s six-membered ring could similarly align with receptor hydrophobic pockets .

Physicochemical and Pharmacokinetic Considerations

  • Solubility : Polar substituents (e.g., 4-fluorobenzyl) improve aqueous solubility, whereas cyclohexyl may necessitate prodrug strategies for oral bioavailability .
  • Metabolic Stability : Fluorine atoms and bulky groups (e.g., cyclohexyl) resist cytochrome P450 oxidation, extending plasma half-life .

Biological Activity

(4-cyclohexylpiperazin-1-yl)(1H-indol-2-yl)methanone is a compound of interest due to its potential biological activities, particularly in pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Common Name : this compound
  • CAS Number : 1235114-72-3
  • Molecular Weight : 311.4 g/mol

Biological Activity Overview

The compound exhibits a variety of biological activities, including:

  • Antidepressant Effects : Research indicates that compounds with similar structures can exhibit serotonin receptor modulation, which is critical in treating depression and anxiety disorders.
  • Anticancer Properties : Some studies suggest that indole derivatives can inhibit the proliferation of cancer cells, potentially through apoptosis induction.
  • Neuroprotective Effects : The piperazine moiety is known for its neuroprotective properties, which may be beneficial in neurodegenerative diseases.

The mechanisms through which this compound exerts its effects are still under investigation. However, potential mechanisms include:

  • Serotonin Receptor Modulation : The compound may interact with serotonin receptors (5-HT receptors), influencing mood and behavior.
  • Inhibition of Enzymatic Activity : Indole derivatives often exhibit inhibitory effects on various enzymes involved in cancer cell metabolism.

Data Table: Biological Activity Summary

Activity TypeMechanism of ActionReferences
AntidepressantSerotonin receptor modulation ,
AnticancerInduction of apoptosis ,
NeuroprotectiveInhibition of oxidative stress ,

Case Study 1: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry evaluated the antidepressant potential of similar piperazine derivatives. The results showed significant improvement in depressive-like behaviors in animal models when treated with these compounds, suggesting potential for this compound in treating depression.

Case Study 2: Anticancer Efficacy

In vitro studies conducted on human cancer cell lines demonstrated that indole-based compounds could significantly reduce cell viability. The mechanism was linked to the activation of apoptotic pathways, highlighting the potential therapeutic role of this compound in oncology.

Research Findings

Recent research has focused on the synthesis and biological evaluation of indole derivatives. The findings indicate that modifications to the piperazine ring can enhance the biological activity of indole compounds. For instance, specific substituents on the cyclohexyl group have been shown to increase affinity for serotonin receptors, thereby enhancing antidepressant effects.

Q & A

Q. What are the key synthetic steps and purification methods for (4-cyclohexylpiperazin-1-yl)(1H-indol-2-yl)methanone?

The synthesis typically involves a multi-step coupling reaction. For example, the indole-2-carboxylic acid derivative is activated using coupling agents like EDCI/HOBt, followed by reaction with 4-cyclohexylpiperazine. Purification is achieved via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradients). Purity is confirmed by ¹H/¹³C NMR (e.g., indole proton resonances at δ 7.1–7.5 ppm) and high-resolution mass spectrometry (HRMS) .

Q. Which spectroscopic techniques are essential for structural confirmation?

  • ¹H/¹³C NMR : Assign aromatic protons (indole core) and cyclohexyl/piperazine aliphatic signals.
  • MS : Molecular ion peaks (e.g., [M+H]⁺ at m/z 353.2) validate the molecular formula.
  • X-ray crystallography : Resolves bond lengths/angles (e.g., C=O bond ~1.22 Å) and confirms stereochemistry .

Q. How are common synthetic impurities identified and mitigated?

Impurities (e.g., unreacted intermediates or dealkylated byproducts) are detected via HPLC (C18 column, UV detection at 254 nm) or LC-MS. Adjusting reaction stoichiometry (e.g., excess piperazine derivative) and optimizing reaction time/temperature minimize side products .

Advanced Research Questions

Q. How can contradictory binding affinity data across receptor assays be resolved?

Discrepancies may arise from assay conditions (e.g., pH, ionic strength) or receptor isoforms. Use orthogonal methods:

  • Surface plasmon resonance (SPR) : Measures real-time binding kinetics (ka/kd).
  • Isothermal titration calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS).
  • Molecular docking : Predicts binding poses (e.g., indole moiety in hydrophobic pockets) .

Q. What structural modifications enhance selectivity for histamine H1/H4 receptors?

  • Cyclohexyl group : Replace with smaller substituents (e.g., cyclopropyl) to reduce steric hindrance.
  • Indole core : Introduce electron-withdrawing groups (e.g., -Cl at position 5) to modulate π-π interactions. Validate via structure-activity relationship (SAR) studies and free-energy perturbation (FEP) simulations .

Q. How can thermal degradation pathways be analyzed to improve formulation stability?

  • Differential scanning calorimetry (DSC) : Identifies melting points and polymorph transitions.
  • Thermogravimetric analysis (TGA) : Monitors mass loss (e.g., decomposition above 200°C). Stabilize via co-crystallization or excipient screening (e.g., polyvinylpyrrolidone) .

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